N-(4-chloro-3-hydroxyphenyl)-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25399762-Compound-Table1-C6 is a small molecular drug with the chemical formula C14H10ClN3O2. It is known for its inhibitory action on monoamine oxidase type B (MAO-B), an enzyme that plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PMID25399762-Compound-Table1-C6 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PMID25399762-Compound-Table1-C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
PMID25399762-Compound-Table1-C6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting monoamine oxidase type B.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
PMID25399762-Compound-Table1-C6 exerts its effects by inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the oxidative deamination of biogenic and xenobiotic amines. By inhibiting MAO-B, the compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties
Uniqueness
PMID25399762-Compound-Table1-C6 is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for monoamine oxidase type B. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
N-(4-chloro-3-hydroxyphenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-3-2-10(6-13(11)19)17-14(20)8-1-4-12-9(5-8)7-16-18-12/h1-7,19H,(H,16,18)(H,17,20) |
InChI Key |
HSMCXXGJZHHZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.